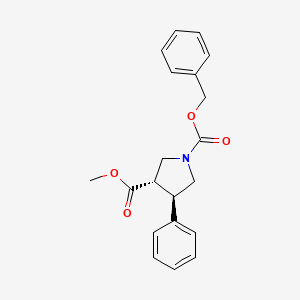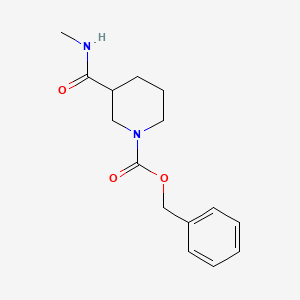![molecular formula C14H19N3O4 B8202934 tert-Butyl [1-(4-nitrophenyl)azetidin-3-yl]carbamate](/img/structure/B8202934.png)
tert-Butyl [1-(4-nitrophenyl)azetidin-3-yl]carbamate
概要
説明
tert-Butyl [1-(4-nitrophenyl)azetidin-3-yl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to an azetidine ring, which is further substituted with a 4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [1-(4-nitrophenyl)azetidin-3-yl]carbamate typically involves the reaction of 1-(4-nitrophenyl)azetidin-3-amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
tert-Butyl [1-(4-nitrophenyl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted azetidine derivatives.
科学的研究の応用
tert-Butyl [1-(4-nitrophenyl)azetidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl [1-(4-nitrophenyl)azetidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the azetidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The carbamate group can also undergo hydrolysis to release the active azetidine derivative.
類似化合物との比較
Similar Compounds
tert-Butyl [1-(4-nitrophenyl)azetidin-3-yl]carbamate: Unique due to its combination of a tert-butyl carbamate group, azetidine ring, and nitrophenyl group.
tert-Butyl [1-(4-aminophenyl)azetidin-3-yl]carbamate: Similar structure but with an amino group instead of a nitro group.
tert-Butyl [1-(4-methoxyphenyl)azetidin-3-yl]carbamate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of nitro substitution on the reactivity and biological activity of azetidine derivatives.
特性
IUPAC Name |
tert-butyl N-[1-(4-nitrophenyl)azetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-13(18)15-10-8-16(9-10)11-4-6-12(7-5-11)17(19)20/h4-7,10H,8-9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMODJPTQZUWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B8202863.png)





![9H-fluoren-9-ylmethyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate](/img/structure/B8202891.png)

![tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate](/img/structure/B8202902.png)



